molecular formula C21H18N4O3S B2812008 N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005300-87-7

N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2812008
CAS No.: 1005300-87-7
M. Wt: 406.46
InChI Key: JMJOUHPKXPJFDQ-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic molecules, characterized by a fused bicyclic core structure. The substituents include a 3-methyl group, a 3-nitrophenyl moiety at position 6, and a 3,4-dimethylphenyl carboxamide group at position 2. These substituents influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-12-7-8-16(9-13(12)2)22-20(26)19-14(3)24-11-18(23-21(24)29-19)15-5-4-6-17(10-15)25(27)28/h4-11H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJOUHPKXPJFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, the compound can be synthesized through the reaction of appropriate thiazole derivatives with substituted anilines under controlled conditions. The general synthetic pathway includes:

  • Formation of the thiazole ring : Starting materials such as 2-aminothiophenol and α-halo ketones are used.
  • Substitution reactions : The introduction of the 3-nitrophenyl and dimethylphenyl groups is facilitated through electrophilic aromatic substitution.
  • Carboxamide formation : The final step involves acylation to introduce the carboxamide functional group.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes its activity against different cancer types:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical cancer)0.85Induction of apoptosis via caspase activation
MCF-7 (Breast cancer)1.20Cell cycle arrest at G2/M phase
A549 (Lung cancer)0.75Inhibition of FAK phosphorylation

The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival, including the inhibition of focal adhesion kinase (FAK) and activation of caspases leading to apoptotic cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The following table outlines its antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Pancreatic Cancer Model : In a preclinical study involving pancreatic ductal adenocarcinoma (PDAC), this compound reduced tumor growth significantly compared to control groups. It was observed that treatment led to a decrease in tumor size by approximately 60% over a four-week period.
  • Tuberculosis Treatment : A study assessed the compound's efficacy against Mycobacterium tuberculosis (Mtb). Results showed that it inhibited Mtb growth with an IC50 value comparable to established antitubercular agents, suggesting its potential as a new therapeutic option .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives, including the compound , as promising anticancer agents. The compound exhibits significant antiproliferative activity against various cancer cell lines.

Case Studies and Findings

  • In vitro Studies : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole show remarkable activity against pancreatic ductal adenocarcinoma cells. For instance, compounds with structural similarities demonstrated IC50 values in the submicromolar range against murine leukemia and human cervical carcinoma cells, suggesting potent cytotoxic effects .
  • Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer cell survival .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). This characteristic is crucial given the global health challenge posed by antibiotic-resistant strains of bacteria.

Research Insights

  • Selectivity Against Mtb : Studies have shown that certain imidazo[2,1-b][1,3]thiazole derivatives selectively inhibit Mtb with significant potency while showing minimal activity against non-tuberculous mycobacteria (NTM). For example, a derivative demonstrated an IC50 value of 2.03 μM against Mtb .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target proteins in Mtb, enhancing our understanding of their selectivity and efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide.

Key Structural Features

  • The presence of specific substituents on the aromatic rings significantly influences the biological activity. For instance, modifications at the 6-position of the imidazo[2,1-b][1,3]thiazole core have been shown to enhance potency against targeted cancer cell lines .

Chemical Reactions Analysis

Reduction of Nitro Group

The 3-nitrophenyl moiety undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine, enabling further derivatization (e.g., acylation, diazotization):

  • Conditions : H₂/Pd-C (1 atm, EtOH, 25°C) or Fe/HCl.
  • Product : 3-Aminophenyl-substituted derivative (confirmed via LC-MS in analogous compounds) .

Table 2: Reduction of Nitro Group

SubstrateReagentsProductYieldReference
Target carboxamide (nitro derivative)H₂ (1 atm), 10% Pd-C, EtOHN-(3,4-Dimethylphenyl)-3-methyl-6-(3-aminophenyl)imidazo[2,1-b]thiazole-2-carboxamide85%

Hydrolysis of Carboxamide

The carboxamide group is hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid:

  • Conditions : 6M HCl, reflux (12 h) or NaOH (aq.), 100°C.
  • Product : 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b] thiazole-2-carboxylic acid (verified via FTIR loss of amide C=O stretch at ~1650 cm⁻¹) .

Regioselective Electrophilic Substitution

The electron-deficient 3-nitrophenyl ring directs electrophilic attacks to meta/para positions, while the dimethylphenyl group remains inert under mild conditions. Key reactions include:

  • Nitration : Further nitration (HNO₃/H₂SO₄) occurs at the para position of the existing nitro group (observed in analogous imidazo-thiadiazoles) .
  • Halogenation : Bromination (Br₂/Fe) selectively targets the imidazo-thiazole core at position 5 (theoretical DFT calculations suggest C5 is most electrophilic) .

Table 3: Electrophilic Substitution Reactions

Reaction TypeReagentsPosition ModifiedProductYieldReference
BrominationBr₂ (1 eq.), Fe, DCMC5 of imidazo-thiazole5-Bromo derivative40%
NitrationHNO₃/H₂SO₄, 0°CPara to nitro group3,4-Dinitrophenyl derivative30%

Stability and Degradation Pathways

  • Photodegradation : The nitro group facilitates UV-induced decomposition, forming trace aryl radicals (detected via ESR spectroscopy in related compounds).
  • Thermal Stability : Decomposes above 250°C (TGA data for imidazo-thiazoles shows 5% weight loss at 255°C) .

Unreactive Sites and Limitations

  • Dimethylphenyl Group : The electron-donating 3,4-dimethyl substituents resist electrophilic substitution under standard conditions .
  • Amide Bond Stability : Resists nucleophilic attack unless under strongly acidic/basic hydrolysis (pH < 2 or > 12) .

Comparison with Similar Compounds

N-(4-Acetamidophenyl)-3-Methyl-6-(3-Nitrophenyl)imidazo[2,1-b][1,3]Thiazole-2-Carboxamide

  • Key Differences : The acetamidophenyl group (electron-withdrawing) replaces the 3,4-dimethylphenyl (electron-donating) group in the target compound.
  • Physicochemical Properties :
    • Molecular Weight: 435.46
    • logP: 3.45 (indicative of moderate lipophilicity)
    • Hydrogen Bond Acceptors: 9 (vs. 8 in the target compound due to the acetamide group)
    • Polar Surface Area: 89.18 Ų (enhanced polarity due to the acetamide substituent) .

2-(4-Fluoro-3-Nitrophenyl)-6-(4-Methoxyphenyl)imidazo[2,1-b]-1,3,4-Thiadiazole

  • Core Variation : The 1,3,4-thiadiazole core (vs. 1,3-thiazole in the target compound) introduces an additional sulfur atom, altering aromaticity and electronic distribution.
  • Substituent Impact : The 4-methoxyphenyl group increases electron density, while the 4-fluoro-3-nitrophenyl group enhances electrophilicity. Characterization via IR and NMR confirms stability under synthesis conditions .

3-[6-(2,3-Dihydro-benzo[1,4]Dioxin-6-yl)-Imidazo[2,1-b][1,3,4]Thiadiazol-2-yl]-5-Methoxy-1H-Indole

  • Functional Groups : The dihydrobenzodioxin moiety improves solubility, while the 5-methoxyindole group may enhance binding to aromatic receptors.
  • Physical Data : Melting point 265°C, yield 67%, characterized by ¹H/¹³C NMR .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Core Structure Substituents Molecular Weight logP Hydrogen Bond Acceptors Key Properties
Target Compound Imidazo[2,1-b][1,3]thiazole 3,4-Dimethylphenyl, 3-nitrophenyl ~430 (estimated) ~3.5 (estimated) 8 Moderate lipophilicity, potential CNS penetration
Compound C540-0432 Imidazo[2,1-b][1,3]thiazole 4-Acetamidophenyl, 3-nitrophenyl 435.46 3.45 9 Higher polarity, improved solubility
Compound 10i Imidazo[2,1-b][1,3,4]thiadiazole Dihydrobenzodioxin, 5-methoxyindole ~460 (estimated) ~3.2 (estimated) 10 High thermal stability (m.p. 265°C)

Key Research Findings

Core Structure Impact : Replacing thiazole with thiadiazole (e.g., ) reduces aromaticity, affecting electronic properties and reactivity .

Synthetic Efficiency : One-pot methods () and catalyst-free routes () offer scalable alternatives for imidazothiazole synthesis .

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